molecular formula C11H13F3O3 B2944549 (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 1204344-00-2

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Cat. No. B2944549
CAS RN: 1204344-00-2
M. Wt: 250.217
InChI Key: YDZVCRBHIKWKAU-SNVBAGLBSA-N
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Description

“®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a complex organic compound. It contains a trifluoro group, a methoxybenzyl group, and a propanol group. The “®” indicates that it is the R-enantiomer of the molecule, which refers to its specific spatial configuration .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and functional groups. The presence of the trifluoro group could potentially introduce a strong electron-withdrawing effect, influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The trifluoro group is quite electronegative, which could make the compound susceptible to nucleophilic attack . The methoxybenzyl group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the trifluoro group could potentially increase the compound’s polarity .

Scientific Research Applications

Catalysis and Synthesis

  • The utility of similar compounds in catalysis is demonstrated through the synthesis of optically pure compounds via lipase-catalyzed transesterification, showcasing the potential of such molecules in enantioselective synthesis (Sakai et al., 2000).
  • Osmium-catalyzed oxidation of primary alcohols, including those with structures resembling "(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol", highlights the compound's relevance in oxidation reactions, offering a pathway to aldehydes from alcohols (Miguel A. Esteruelas et al., 2011).

Organic Synthesis and Intermediate Applications

  • Research indicates the compound's role as a precursor in creating complex molecules, as seen in the synthesis of diverse trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Mark A. Honey et al., 2012).
  • The synthesis and reactivity of compounds involving the (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol structure, as seen in the development of rhodium(II) N-triflyl azavinyl carbenes, reveal its potential as a building block for producing highly reactive intermediates useful in various chemical transformations (N. Grimster et al., 2010).

Photopolymerization Applications

  • The compound's derivatives have been explored for their photoinitiating abilities under near UV or visible LED irradiation, signifying its use in photopolymerization processes. This research opens doors to novel applications in coatings and 3D printing technologies (Jing Zhang et al., 2014).

Safety And Hazards

As with any chemical compound, handling “®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in the development of pharmaceuticals or materials .

properties

IUPAC Name

(2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVCRBHIKWKAU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

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